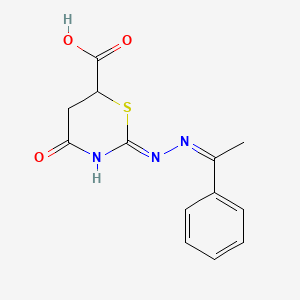

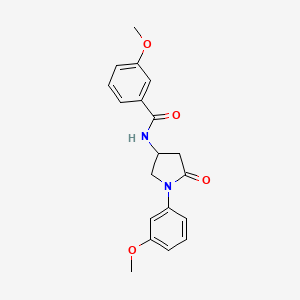

![molecular formula C18H18N4O4 B2659213 N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline CAS No. 672949-60-9](/img/structure/B2659213.png)

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline (NDPCA) is an organic compound used in a variety of scientific research applications. It is a derivative of aniline and is a colorless solid at room temperature. NDPCA has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Kinetic Studies and Mechanism Insights

One study explores the kinetics and mechanisms of the reactions of anilines with ethyl S-(2,4-dinitrophenyl) thiocarbonate, offering insights into the stability of tetrahedral intermediates and the reactivity of anilines towards carbonyl groups (Castro et al., 1999). This research enhances our understanding of how structural variations in anilines and thiocarbonates influence reaction mechanisms and outcomes.

Synthesis of Heteroaryl Derivatives

Another study focuses on the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives using 1-(2,4-dinitrophenyl)-5-nitrouracil, highlighting the influence of the uracil ring's H-3 proton on the reaction course (Gondela & Walczak, 2007). This study contributes to the development of new compounds with potential pharmaceutical applications.

Photolysis and Novel Compound Formation

Research into the photolysis of N-2,4-dinitrophenyl-α-amino-acids sheds light on the formation of 2-substituted 6-nitrobenzimidazole 1-oxides, illustrating the complex pH-dependent behavior of these reactions (Neadle & Pollitt, 1967). This work opens avenues for exploring novel synthetic pathways and understanding the behavior of nitrophenyl-amino acids under light.

Catalysis and Polymerization Studies

Investigations into (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes reveal their potential as catalysts for the polymerization of ε-caprolactone, showcasing the structural, mechanistic, and kinetic aspects of these reactions (Attandoh, Ojwach, & Munro, 2014). Such studies contribute to the development of new materials with specific properties.

Corrosion Inhibition and Material Science

The synthesis and characterization of novel Schiff base compounds demonstrate their effectiveness as corrosion inhibitors on mild steel surfaces, linking chemical structure to performance in inhibiting corrosion (Daoud et al., 2014). This research has implications for the protection of materials in aggressive environments.

Propiedades

IUPAC Name |

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-21(24)14-10-11-16(18(12-14)22(25)26)15-8-4-5-9-17(15)20-19-13-6-2-1-3-7-13/h1-3,6-7,10-12,15,19H,4-5,8-9H2/b20-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXSWWMDCILEOR-JZJYNLBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2659135.png)

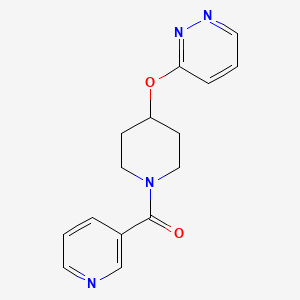

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2659138.png)

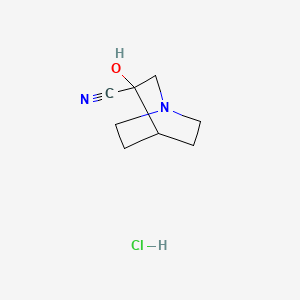

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/no-structure.png)

![1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2659143.png)

![8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide](/img/structure/B2659144.png)

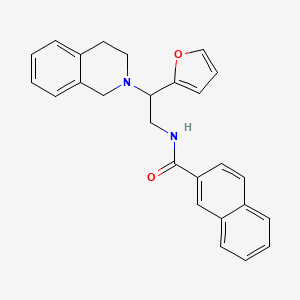

![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)